

# Comparative stability of ADCs synthesized with different linkers

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# The Stability Showdown: A Comparative Guide to ADC Linkers

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) success. Its stability in systemic circulation directly impacts the therapeutic index, influencing both safety and efficacy. Premature payload release can lead to off-target toxicity, while an overly stable linker may fail to release the drug efficiently at the tumor site. This guide provides an objective comparison of the stability of ADCs synthesized with different linkers, supported by experimental data, to inform the rational design of next-generation therapeutics.

### The Role of the Linker in ADC Stability

An ideal ADC linker must act as a stable bridge in the bloodstream (pH ~7.4) and then, upon reaching the target cancer cell, facilitate the efficient release of its cytotoxic cargo.[1] Linkers are broadly classified into two categories based on their release mechanism: cleavable and non-cleavable.[2][3]

• Cleavable Linkers: These are designed to be selectively cleaved by triggers prevalent in the tumor microenvironment or within the cancer cell, such as specific enzymes, lower pH, or a high concentration of reducing agents.[2]



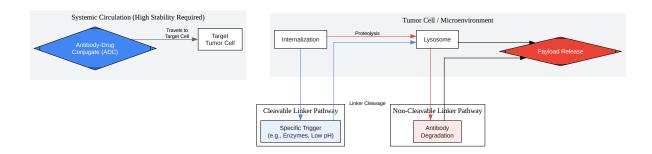




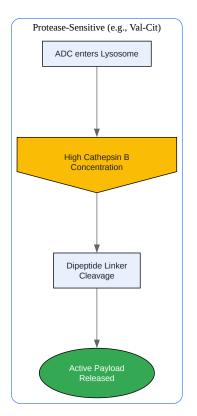
• Non-cleavable Linkers: These linkers do not have a specific cleavage site and rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload, which remains attached to an amino acid residue.[3][4]

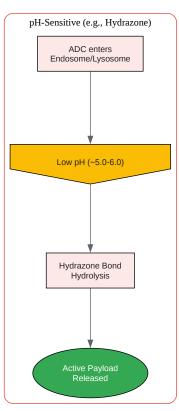
The choice between these strategies is a multifaceted decision, balancing the need for a stable conjugate with the desired mechanism of action and therapeutic outcome.[1]

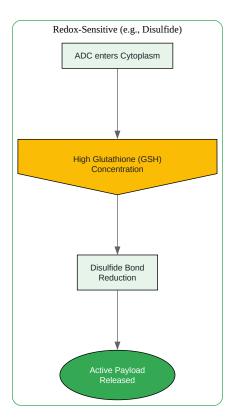




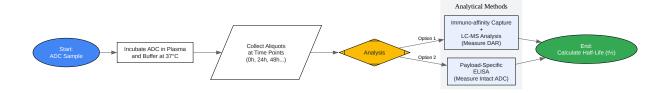












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